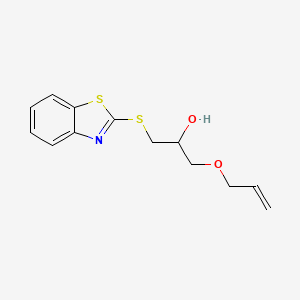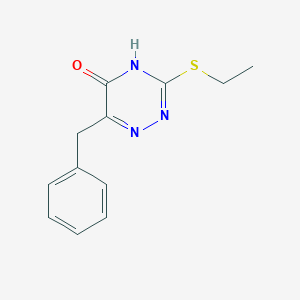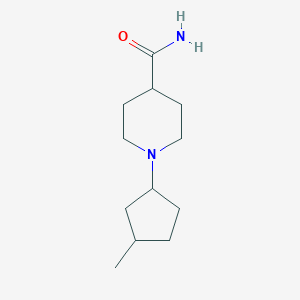![molecular formula C18H15BrN2OS B6055661 5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055661.png)
5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one, commonly known as BBIT, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. BBIT is a member of the thiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
BBIT exerts its biological activities through various mechanisms of action. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. BBIT also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, BBIT inhibits protein tyrosine phosphatase 1B by binding to its active site, which leads to the activation of insulin signaling pathways.
Biochemical and Physiological Effects:
BBIT has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis. BBIT also induces the production of reactive oxygen species in cancer cells, which leads to oxidative stress and apoptosis. Additionally, BBIT improves insulin sensitivity by activating insulin signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBIT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. BBIT is also highly soluble in organic solvents, which makes it easy to use in various assays. However, BBIT has some limitations for lab experiments. It has low water solubility, which limits its use in aqueous environments. Additionally, BBIT has a relatively short half-life, which may limit its use in long-term experiments.
Direcciones Futuras
There are several future directions for the study of BBIT. One potential direction is the development of BBIT-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the study of BBIT as a potential therapeutic agent for the treatment of type 2 diabetes. Additionally, the study of BBIT as a potential anticancer agent is an area of active research. Further studies are also needed to determine the safety and toxicity of BBIT in vivo.
Métodos De Síntesis
BBIT can be synthesized through a multi-step reaction process. The starting materials for the synthesis are 2,3-dimethylaniline and 4-bromobenzaldehyde. The reaction involves the condensation of these two compounds to form an intermediate, which is then cyclized with thioacetamide to produce BBIT. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
BBIT has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. BBIT has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, BBIT has been found to be a potent inhibitor of protein tyrosine phosphatase 1B, which is a target for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-11-4-3-5-15(12(11)2)20-18-21-17(22)16(23-18)10-13-6-8-14(19)9-7-13/h3-10H,1-2H3,(H,20,21,22)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOANUBJMKTXYQA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Br)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)Br)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethyl-1-piperazinyl)-3-(4-{[ethyl(4-pyridinylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6055578.png)
![3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B6055584.png)
![1-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6055587.png)
![(3-(2,4-difluorobenzyl)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6055597.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-2-naphthylglycinamide](/img/structure/B6055608.png)
![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6055629.png)
![1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6055631.png)

![ethyl 4-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate oxalate](/img/structure/B6055646.png)
![1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B6055649.png)

![{2-[(2,4-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6055659.png)
